2-Cyclopropylethylurea

Description

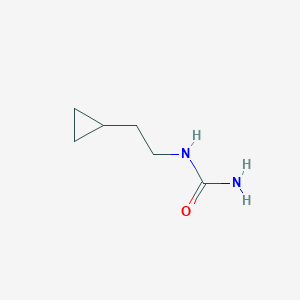

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNFYRLDRLHRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488519-35-2 | |

| Record name | (2-cyclopropylethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopropylethylurea and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. For 2-Cyclopropylethylurea, the most logical retrosynthetic disconnection is at the C-N bonds of the urea (B33335) moiety. This approach breaks the target molecule into key precursors, suggesting several synthetic routes.

The primary disconnection of the urea functional group points to two main synthetic strategies:

Strategy A: Amine and Isocyanate Precursors: This involves the reaction of 2-cyclopropylethylamine (B1278486) with an isocyanate. A further disconnection of 2-cyclopropylethylamine reveals cyclopropylacetonitrile (B1348260) or a related derivative as a potential starting material.

Strategy B: Phosgene-based approach: This route involves the reaction of 2-cyclopropylethylamine with phosgene (B1210022) or a phosgene equivalent to form an intermediate isocyanate, which can then react with ammonia (B1221849) or another amine.

A visual representation of this retrosynthetic analysis is presented below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | C-N bonds of the urea | 2-Cyclopropylethylamine and Isocyanic acid (or equivalent) |

| 2-Cyclopropylethylamine | C-C bond adjacent to the amine | Cyclopropylmethyl halide and a cyanide source |

| 2-Cyclopropylethylamine | C-N bond | 2-Cyclopropylethanol |

Development of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, several novel synthetic pathways for this compound and its analogs can be developed. These pathways focus on the efficient construction of the key intermediates and their subsequent coupling to form the final urea product.

Exploration of Precursor and Synthetic Intermediate Chemistry

The synthesis of this compound hinges on the efficient preparation of its key precursor, 2-cyclopropylethylamine. nih.gov Several methods can be employed for the synthesis of this intermediate:

From Cyclopropylacetonitrile: The reduction of cyclopropylacetonitrile using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation provides a direct route to 2-cyclopropylethylamine.

From Cyclopropyl (B3062369) Methyl Ketone: Reductive amination of cyclopropyl methyl ketone with ammonia or a suitable nitrogen source, followed by reduction, offers another viable pathway. A process for preparing non-racemic 1-cyclopropyl alkyl-1-amines involves the condensation of a cyclopropyl methyl ketone with a chiral amine, followed by reduction and debenzylation. google.com

From 2-Cyclopropylethanol: Conversion of the alcohol to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with an amine or a nitrogen equivalent.

Once 2-cyclopropylethylamine is obtained, the formation of the urea moiety can be achieved through several methods:

Reaction with Isocyanates: The most direct method involves the reaction of 2-cyclopropylethylamine with an isocyanate. wikipedia.org This reaction is typically high-yielding and proceeds under mild conditions. Isocyanates themselves can be prepared from amines by phosgenation. google.com

Reaction with Phosgene Equivalents: To avoid the use of highly toxic phosgene, phosgene equivalents such as triphosgene (B27547) or carbonyldiimidazole can be used. These reagents react with 2-cyclopropylethylamine to form an intermediate that can then react with ammonia to yield this compound.

From Carbamates: The reaction of 2-cyclopropylethylamine with a chloroformate ester produces a carbamate, which can then be converted to the urea. Non-phosgene methods for isocyanate production often involve the thermal decomposition of carbamates. nih.gov

The following table summarizes potential synthetic routes to this compound:

| Starting Material | Key Intermediates | Reagents for Urea Formation |

| Cyclopropylacetonitrile | 2-Cyclopropylethylamine | Isocyanic acid, Potassium isocyanate |

| Cyclopropyl methyl ketone | 2-Cyclopropylethylamine | Phosgene, Triphosgene, Carbonyldiimidazole |

| 2-Cyclopropylethanol | 2-Cyclopropylethylamine | Urea |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For the reaction of an amine with an isocyanate, aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are often preferred to prevent side reactions.

Temperature: While many urea formations proceed at room temperature, some reactions may require heating or cooling to control the reaction rate and minimize the formation of byproducts.

Stoichiometry: Precise control of the stoichiometry of the reactants is essential to ensure complete conversion and avoid the presence of unreacted starting materials in the final product.

Catalyst: In some cases, a catalyst may be employed to accelerate the reaction. For example, in phosgene-free methods for isocyanate synthesis, various metal catalysts have been investigated. nih.gov

Investigation of Environmentally Conscious Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly or "green" synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied:

Use of Safer Reagents: Replacing hazardous reagents like phosgene with safer alternatives such as triphosgene or pursuing non-isocyanate routes are key considerations. The use of dimethyl carbonate as a green alternative for the synthesis of carbamates, which are precursors to isocyanates, has been explored. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. The direct reaction of 2-cyclopropylethylamine with isocyanic acid or a salt thereof is an example of a highly atom-economical reaction.

Stereocontrolled Synthesis and Chiral Induction Strategies

The development of stereocontrolled synthetic methods allows for the preparation of enantiomerically pure or enriched forms of this compound, which is important if the molecule possesses a stereocenter with biological activity. Chirality can be introduced in either the cyclopropane (B1198618) ring or the ethyl side chain.

Chiral Cyclopropane Ring: The synthesis of chiral cyclopropanes can be achieved through various asymmetric cyclopropanation reactions. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome.

Chiral Side Chain: If a substituent on the ethyl chain creates a stereocenter, its stereochemistry can be controlled through asymmetric reduction of a corresponding ketone or by using a chiral starting material. For instance, a scalable synthesis of optically active 1-cyclopropylalkyl-1-amines has been reported, which could be adapted for analogs of this compound. google.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound is well-suited for adaptation to a flow chemistry platform.

Generation and Use of Hazardous Intermediates: The in-situ generation and immediate use of hazardous intermediates like isocyanates can be safely managed in a flow reactor. This minimizes the accumulation of toxic and reactive species.

Improved Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound:

| Synthetic Step | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Isocyanate Generation | Handling of toxic and reactive phosgene or isocyanates | In-situ generation and consumption, enhanced safety |

| Urea Formation | Exothermic reaction, potential for side reactions | Superior heat transfer, precise temperature control |

| Multi-step Synthesis | Isolation and purification of intermediates | Potential for telescoped reactions, reduced waste |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropylethylurea

Fundamental Reactivity Profiles

The cyclopropane (B1198618) ring in 2-Cyclopropylethylurea is a source of significant chemical reactivity due to its inherent ring strain, which is estimated to be over 100 kJ mol⁻¹ nih.gov. This strain makes the C-C bonds of the ring susceptible to cleavage under conditions that would not affect a typical alkane. The reactivity of the cyclopropane ring is highly dependent on the nature of the substituents attached to it.

Cyclopropanes bearing electron-accepting groups can act as electrophiles, undergoing polar, ring-opening reactions nih.govnih.gov. While this compound does not have a strongly electron-withdrawing group directly attached to the ring, the urea (B33335) moiety, connected via the ethyl linker, can influence the electronic properties of the molecule. The primary transformations involving the cyclopropane ring are typically initiated by electrophilic attack or through transition metal-catalyzed processes.

Ring-Opening Reactions:

Under acidic conditions or in the presence of Lewis acids, the cyclopropane ring can be protonated or coordinated to the acid, leading to a carbocationic intermediate that is susceptible to nucleophilic attack. This results in the opening of the three-membered ring to form a more stable, open-chain product. For instance, reaction with a hydrohalic acid (HX) would be expected to yield a γ-halopropylurea derivative.

The regioselectivity of the ring opening is a critical aspect. In monosubstituted cyclopropanes, the cleavage of the C-C bond can occur in two ways, leading to different constitutional isomers. The outcome is often governed by the stability of the resulting carbocationic intermediates.

| Reagent | Conditions | Expected Major Product |

| HBr | Acetic Acid | 1-(5-Bromopentyl)urea |

| Pd/C, H₂ | Methanol (B129727), Heat | 1-Propylurea |

| Rh(I) catalyst | Carbon Monoxide | Cyclopentanone derivatives |

This table represents expected reactivity based on general principles of cyclopropane chemistry and may not reflect experimentally verified outcomes for this compound.

The urea moiety, -NH-C(O)-NH₂, is a versatile functional group known for its ability to engage in multiple hydrogen bond interactions nih.gov. The resonance structures of urea indicate that the carbonyl carbon is electrophilic, while the nitrogen atoms are nucleophilic, although their nucleophilicity is attenuated by delocalization of their lone pairs into the carbonyl group nih.gov.

Key Reactions of the Urea Moiety:

Hydrolysis: Under acidic or basic conditions, the urea group can be hydrolyzed to yield 2-cyclopropylethylamine (B1278486), ammonia (B1221849), and carbon dioxide. The rate of hydrolysis is typically slow at neutral pH but is accelerated by the presence of strong acids or bases.

N-Alkylation and N-Acylation: The nitrogen atoms of the urea can act as nucleophiles, reacting with alkyl halides or acylating agents. However, due to the reduced nucleophilicity of the urea nitrogens, these reactions often require forcing conditions or the use of a strong base to deprotonate the urea first.

Condensation Reactions: The terminal -NH₂ group can participate in condensation reactions with aldehydes and ketones to form the corresponding imines or related adducts.

| Reagent | Conditions | Expected Product Type |

| NaOH, H₂O | Heat | 2-Cyclopropylethylamine |

| Methyl Iodide, NaH | DMF | N-Methyl-2-cyclopropylethylurea |

| Acetic Anhydride | Pyridine | N-Acetyl-2-cyclopropylethylurea |

This table represents expected reactivity based on general principles of urea chemistry and may not reflect experimentally verified outcomes for this compound.

The ethyl linker in this compound is a saturated aliphatic chain and is generally the least reactive part of the molecule under mild conditions. It is primarily susceptible to radical reactions, which are less common in typical synthetic transformations unless specifically initiated.

Under highly energetic conditions, such as high temperatures or in the presence of strong oxidizing agents, C-H bond activation and C-C bond cleavage of the ethyl linker can occur, but these reactions are generally unselective and can lead to complex product mixtures. For most synthetic purposes, the ethyl linker can be considered a stable connection between the reactive cyclopropane and urea functional groups.

Reaction Mechanism Elucidation

To fully understand the reactivity of this compound, detailed mechanistic studies are required. While no specific studies on this compound were found, the following sections describe the principles of how such investigations would be conducted.

Kinetic studies are crucial for determining the rate of a chemical reaction and understanding how the rate is affected by changes in concentration of reactants, temperature, and catalysts. For this compound, kinetic studies of its ring-opening or hydrolysis reactions would provide valuable mechanistic insights.

For example, in a study of the acid-catalyzed ring-opening of the cyclopropane ring, the reaction rate could be monitored by techniques such as NMR spectroscopy or chromatography. By systematically varying the concentrations of this compound and the acid catalyst, the rate law for the reaction can be determined. A rate law that is first order in both the substrate and the acid would suggest a mechanism where the rate-determining step involves both molecules.

Hypothetical Kinetic Data for Acid-Catalyzed Ring Opening:

| [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate the principles of kinetic studies.

From such data, a rate law of the form: Rate = k[this compound][H⁺] could be inferred, where k is the rate constant. This would be consistent with a mechanism involving a slow, rate-determining protonation of the cyclopropane ring.

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction wikipedia.org. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the position of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. This information can help to distinguish between different possible reaction mechanisms.

For this compound, an isotopic labeling study could be used to elucidate the mechanism of the cyclopropane ring opening. For example, if the reaction is carried out in a deuterated solvent (e.g., D₂O with a catalytic amount of D₂SO₄), the location of deuterium (B1214612) incorporation into the product can reveal the position of the initial electrophilic attack and the nature of any intermediates.

Example of an Isotopic Labeling Experiment:

If the ring opening with a nucleophile (Nu⁻) proceeds through a corner-protonated cyclopropane intermediate, the nucleophile would attack one of the carbons of the cleaved bond. By labeling one of the methylene (B1212753) groups of the cyclopropane ring with ¹³C, the final position of the label in the open-chain product would confirm the regioselectivity of the nucleophilic attack. Such experiments are instrumental in distinguishing between competing pathways and validating proposed reaction mechanisms nih.govnih.gov.

Activation Strain Model Analysis of Reactivity

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool for analyzing the activation barriers of chemical reactions. wikipedia.orgrsc.org It partitions the potential energy surface along the reaction coordinate into two components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). rsc.org The activation strain represents the energy required to distort the reactants from their ground-state geometries to their geometries in the transition state, while the interaction energy accounts for the stabilizing interactions between the distorted reactants. rsc.orgillinois.edu

While a specific ASM analysis for this compound is not available in the current literature, we can infer its reactivity based on the principles of the model and studies on analogous compounds. The reactivity of this compound is primarily centered around the urea moiety and the cyclopropyl (B3062369) group.

Reactivity of the Urea Moiety: The urea functional group can participate in a variety of reactions, including hydrolysis, reactions with electrophiles, and condensation reactions. In a hypothetical hydrolysis reaction, the ASM would describe the process as follows:

Activation Strain (ΔE_strain): This term would be associated with the geometric distortions of both the this compound molecule and the attacking nucleophile (e.g., a water molecule or hydroxide (B78521) ion). For the urea, this would involve the pyramidalization of the carbonyl carbon as it moves towards a tetrahedral intermediate and the stretching of the C-N bond being cleaved.

Interaction Energy (ΔE_int): This term would encompass the stabilizing interactions, such as the formation of a new C-O bond with the incoming nucleophile and hydrogen bonding interactions that stabilize the transition state.

Computational studies on the hydrolysis of amides have shown that the activation barrier is influenced by factors such as ring strain and the electronic nature of substituents. blogspot.com For this compound, the electron-donating nature of the ethylcyclopropyl group would slightly increase the electron density on the urea nitrogens, potentially influencing the interaction energy with electrophiles.

A hypothetical reaction profile illustrating the application of the Activation Strain Model to a generic reaction of a urea derivative is presented below:

| Reaction Coordinate | ΔE (Total Energy) | ΔE_strain | ΔE_int |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State | +25.0 | +35.0 | -10.0 |

| Products | -5.0 | +5.0 | -10.0 |

Interactive Data Table: This table shows hypothetical energy values (in kcal/mol) along a reaction coordinate. The transition state is characterized by a high activation strain, which is partially offset by the stabilizing interaction energy.

Derivatization Reactions for Molecular Modification

The structural features of this compound, namely the two nitrogen atoms of the urea moiety with different substitution patterns and the reactive cyclopropyl ring, offer several possibilities for molecular modification through derivatization.

Site-Selective Chemical Derivatization Strategies

Site-selective derivatization is crucial for controlling the modification of a molecule with multiple reactive sites. For this compound, the primary sites for derivatization are the N-H protons of the urea group and the C-C bonds of the cyclopropyl ring.

N-H Derivatization: The urea moiety possesses two nitrogen atoms. The terminal -NH2 group is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the cyclopropylethyl group. This difference in reactivity can be exploited for site-selective reactions. For instance, acylation or alkylation under carefully controlled conditions (e.g., using a bulky acylating agent or a specific base) could favor reaction at the terminal nitrogen.

Cyclopropyl Ring Derivatization: The high s-character of the C-C bonds in the cyclopropane ring imparts some alkene-like character, making it susceptible to attack by electrophiles, particularly under conditions that favor ring-opening. Reactions with strong acids in the presence of a nucleophile could lead to the formation of 1,3-disubstituted propane (B168953) derivatives.

Recent advances in chemical modification of proteins have highlighted strategies for site-selective reactions on specific amino acid residues, and similar principles of controlling reactivity through reagent choice and reaction conditions could be applied to smaller molecules like this compound. rsc.orgresearchgate.netnih.gov

Development of Novel Derivatizing Reagents for Specific Functionalities

The development of novel derivatizing reagents is key to achieving specific and efficient molecular modifications. While classical reagents for amines and amides are applicable to the urea moiety, more advanced reagents could offer enhanced selectivity and introduce unique functionalities.

For the urea group, reagents that can distinguish between the two nitrogen atoms are of particular interest. For example, reagents that are sensitive to the steric environment could selectively target the less hindered terminal nitrogen. The use of transition-metal catalysts in combination with specific ligands can also enable site-selective functionalization.

For the cyclopropyl group, the development of reagents that can selectively activate and open the ring under mild conditions would be highly valuable. This could include the use of photoredox catalysis or specific Lewis acids to promote reactions that are not feasible under traditional thermal conditions.

A summary of potential derivatization strategies is provided in the table below:

| Target Site | Derivatization Reaction | Reagent Class | Potential Outcome |

| Terminal -NH2 | Acylation | Bulky Acid Chlorides | Selective N-acylation |

| Internal -NH- | Alkylation | Sterically demanding alkyl halides with a strong base | Selective N-alkylation |

| Cyclopropyl Ring | Ring-opening | Strong acid with a nucleophile | 1,3-difunctionalized propane |

| Urea Moiety | Condensation | Aldehydes/Ketones | Formation of cyclic derivatives |

Interactive Data Table: This table outlines potential site-selective derivatization strategies for this compound, highlighting the target site, type of reaction, class of reagent, and the expected chemical outcome.

Computational and Theoretical Chemistry Studies of 2 Cyclopropylethylurea

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These investigations provide a static, gas-phase picture of the molecule's electronic structure and geometry.

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds, and the energy associated with these arrangements. lumenlearning.comchemistrysteps.com For 2-Cyclopropylethylurea, key rotatable bonds exist between the cyclopropyl (B3062369) ring and the ethyl group, the ethyl group and the nitrogen atom, and around the N-C bond of the urea (B33335) moiety.

The study of these rotations generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. wayne.edu Minima on this surface correspond to stable conformers (rotamers), while saddle points represent the transition states between them. youtube.com The relative stability of different conformers is determined by factors like steric hindrance and torsional strain. libretexts.org For instance, the orientation of the bulky cyclopropyl group relative to the urea functional group would significantly influence the molecule's preferred shape. A detailed computational scan of the dihedral angles associated with the key rotatable bonds would reveal the most energetically favorable conformations.

Interactive Table 1: Hypothetical Relative Energies of this compound Conformers

This table presents illustrative data for the relative energies of potential stable conformers of this compound, as would be determined by quantum chemical calculations. The conformers are defined by the dihedral angle between the cyclopropyl group and the urea backbone.

| Conformer | Dihedral Angle (Cyclopropyl-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 75.3 |

| Gauche-1 | ~60° | 1.10 | 12.1 |

| Gauche-2 | ~-60° | 1.15 | 11.5 |

| Eclipsed (Transition State) | ~0° | 4.50 | 1.1 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgfiveable.me It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Potential (μ): The escaping tendency of electrons, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η).

These descriptors would predict how this compound might behave in a chemical reaction, identifying it as a potential nucleophile or electrophile.

Interactive Table 2: Illustrative Global Reactivity Descriptors for this compound

The following table provides hypothetical values for the global reactivity descriptors of this compound, calculated from its predicted HOMO and LUMO energies.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.8 |

| LUMO Energy | ELUMO | - | 1.5 |

| Ionization Potential | I | -EHOMO | 6.8 |

| Electron Affinity | A | -ELUMO | -1.5 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 8.3 |

| Chemical Hardness | η | (I - A) / 2 | 4.15 |

| Chemical Potential | μ | -(I + A) / 2 | -2.65 |

| Electrophilicity Index | ω | μ² / (2η) | 0.85 |

The distribution of electrons within a molecule is inherently uneven due to differences in electronegativity. This charge distribution can be visualized using a Molecular Electrostatic Potential (MESP) surface. mdpi.com The MESP maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution.

For this compound, an MESP analysis would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, typically around the highly electronegative oxygen and nitrogen atoms of the urea group. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms attached to the nitrogens and on the hydrocarbon framework of the cyclopropyl and ethyl groups. These sites are favorable for nucleophilic interaction.

This analysis is critical for predicting non-covalent interactions, such as hydrogen bonding, and identifying the most probable sites for chemical reactions. mdpi.com

Molecular Dynamics Simulations

While quantum chemical methods provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. ed.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions in different environments. ed.ac.uk

In a condensed phase, such as in a solvent like water or within a biological membrane, the behavior of this compound would be significantly influenced by its interactions with the surrounding environment. MD simulations can model this behavior explicitly. mdpi.com

A simulation of this compound in a water box would reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly the formation of hydrogen bonds between water and the urea's N-H and C=O groups.

Conformational Flexibility: How the molecule transitions between different conformations in solution. Unlike the gas phase, solvent interactions can stabilize or destabilize certain conformers, altering the energetic landscape.

Translational and Rotational Diffusion: How the molecule moves and tumbles within the solvent, providing information about its hydrodynamic properties.

These simulations are crucial for understanding how the molecule behaves in realistic chemical or biological systems. nih.gov

MD simulations inherently explore the potential energy surface (PES) of a system. wayne.edu As the simulation progresses, the molecule's trajectory traces a path across its energetic landscape. By observing this trajectory, one can identify the regions of the PES that are most accessible at a given temperature.

For studying chemical reactions or large-scale conformational changes, standard MD may not be sufficient to overcome high energy barriers. In such cases, enhanced sampling techniques or biased MD simulations can be employed to more efficiently explore the PES and calculate the free energy profile along a specific reaction coordinate. mdpi.com This would allow for the theoretical investigation of, for example, the protonation of the urea group or its participation in a reaction, by mapping the energy changes as the reaction proceeds. The highest point along the lowest-energy path between reactants and products on the PES corresponds to the transition state. youtube.com

Computational Prediction of Reaction Pathways and Transition States

The study of chemical reactions through computational chemistry provides profound insights into mechanisms, feasibility, and selectivity, which are often challenging to determine experimentally. For a molecule such as this compound, computational methods can be employed to explore potential reaction pathways, including its synthesis, metabolism, or degradation. These explorations involve mapping the potential energy surface (PES) to identify stable intermediates and the transition states that connect them. nih.gov

A primary goal in computational reaction prediction is to locate the transition state (TS), which represents the highest energy point along a reaction coordinate. nih.gov The structure of the TS provides crucial information about the geometry of the reacting species at the point of maximum energy, and its energy determines the activation barrier of the reaction. Methodologies like Density Functional Theory (DFT) are commonly used to calculate the energies of reactants, products, and transition states. researchgate.net

The process of identifying a reaction pathway typically involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Various algorithms, such as synchronous transit-guided quasi-Newton (QST2/QST3) methods or "chain-of-states" methods like the nudged elastic band (NEB), are used to locate the saddle point on the PES that corresponds to the transition state. ucsb.edu

Frequency Calculations: Once a stationary point is located, a frequency calculation is performed. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactant to product. ucsb.edu

For this compound, a hypothetical reaction pathway, such as the cleavage of the cyclopropyl ring, could be investigated. The high ring strain of the cyclopropane (B1198618) group makes it a site of potential reactivity. researchgate.net Computational studies can predict whether a reaction is likely to proceed and under what conditions. chemrxiv.orgnih.gov For example, a DFT study could calculate the energy profile for the acid-catalyzed hydrolysis of the urea moiety versus the ring-opening of the cyclopropyl group, determining which pathway is kinetically favored by comparing their respective activation energies.

Below is an illustrative data table showing the kind of results that would be generated from a computational study of a hypothetical reaction pathway for this compound.

| Species | Description | Relative Free Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactant | This compound + H₂O | 0.00 | 0 |

| Transition State 1 (TS1) | Urea Hydrolysis Pathway | +25.8 | 1 |

| Intermediate 1 | Tetrahedral Intermediate | +10.2 | 0 |

| Transition State 2 (TS2) | Cyclopropyl Ring-Opening Pathway | +35.4 | 1 |

| Product 1 | Hydrolysis Products | -5.7 | 0 |

| Product 2 | Ring-Opened Product | -2.1 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of computational chemistry studies.

Application of Machine Learning in the Theoretical Study of this compound

The intersection of machine learning (ML) and computational chemistry is a rapidly advancing field that promises to significantly accelerate chemical discovery and analysis. nih.govuio.no For a compound like this compound, ML can be applied in several ways to augment and speed up theoretical studies, which are often limited by high computational costs. ruhr-uni-bochum.de

One of the most established applications of ML in chemistry is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. For urea derivatives, QSAR studies have been successfully used to predict inhibitory activities against various enzymes. nih.govbenthamdirect.comnih.gov In the context of this compound, a QSAR model could be developed using a dataset of similar urea-containing compounds to predict its potential efficacy as an inhibitor for a specific biological target. The model would be built by calculating a set of molecular descriptors for each compound and using an ML algorithm (e.g., multiple linear regression, support vector machines, or neural networks) to correlate these descriptors with the observed activity. nih.gov

Key steps in building such a model include:

Data Collection: Assembling a dataset of molecules with known activities, structurally related to this compound.

Descriptor Calculation: Computing various numerical descriptors that encode structural, electronic, and physicochemical features of the molecules.

Model Training and Validation: Using the dataset to train an ML model and then validating its predictive power using an external set of compounds. nih.gov

Beyond QSAR, ML is being used to create machine-learned potentials (MLPs) that can predict the energy and forces on atoms in a molecule with an accuracy close to high-level quantum mechanics calculations but at a fraction of the computational cost. ruhr-uni-bochum.de This allows for much larger and longer molecular dynamics simulations to study the conformational landscape of this compound or its interactions within a complex environment like a solvent or a protein binding site. chemrxiv.org Future research directions also include integrating ML algorithms to enhance the precision of molecular modeling and discover novel derivatives with improved properties. prezi.com

The following table provides an example of molecular descriptors that could be calculated for this compound and used as input for a machine learning model.

| Descriptor Type | Descriptor Name | Hypothetical Value | Description |

|---|---|---|---|

| Topological | Molecular Weight | 128.17 | Total mass of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient) | 0.45 | Measures the lipophilicity of the compound. |

| Electronic | Dipole Moment | 4.2 Debye | Measures the overall polarity of the molecule. |

| Steric | Molecular Volume | 135.6 ų | The volume occupied by the molecule. |

| Topological | Number of Rotatable Bonds | 4 | Counts single bonds that allow free rotation. |

| Structural | Hydrogen Bond Donors | 2 | Number of N-H or O-H groups. |

| Structural | Hydrogen Bond Acceptors | 1 | Number of N or O atoms. |

Note: The values in this table are estimates for illustrative purposes.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Cyclopropylethylurea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 2-Cyclopropylethylurea, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

Elucidation of Molecular Connectivity and Relative Stereochemistry

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the this compound molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group, the ethyl chain, and the urea (B33335) moiety. The cyclopropyl protons typically appear in the upfield region (around 0.2-0.8 ppm) due to the ring strain and associated magnetic anisotropy. The methylene (B1212753) protons of the ethyl group adjacent to the cyclopropane (B1198618) ring (CH₂) would likely resonate around 1.4-1.6 ppm, while the methylene protons adjacent to the urea nitrogen (CH₂) are expected to be shifted further downfield to approximately 3.1-3.3 ppm due to the deshielding effect of the electronegative nitrogen atom. The NH protons of the urea group would likely appear as a broad singlet in the range of 5.0-6.0 ppm, and the NH₂ protons would also present as a broad singlet, typically between 4.5 and 5.5 ppm. The exact chemical shifts and the appearance of these peaks can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbons of the cyclopropyl ring are expected to have characteristic upfield chemical shifts, typically between 3 and 15 ppm. The CH carbon of the cyclopropyl ring would be a methine signal, while the CH₂ carbons would be methylene signals. The methylene carbon of the ethyl group adjacent to the cyclopropane (CH₂) would likely appear around 35-40 ppm, and the methylene carbon bonded to the urea nitrogen (CH₂) would be found further downfield, around 40-45 ppm. The carbonyl carbon of the urea group is the most deshielded and would exhibit a characteristic signal in the range of 158-162 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

| Cyclopropyl CH | 0.4 - 0.6 | 10 - 15 | Multiplet | |

| Cyclopropyl CH₂ | 0.2 - 0.4 | 3 - 8 | Multiplet | Diastereotopic protons |

| Ethyl CH₂ (adjacent to cyclopropyl) | 1.4 - 1.6 | 35 - 40 | Quartet | Coupling to adjacent CH and CH₂ |

| Ethyl CH₂ (adjacent to urea) | 3.1 - 3.3 | 40 - 45 | Triplet | Coupling to adjacent CH₂ |

| Urea NH | 5.0 - 6.0 | - | Broad Singlet | Exchangeable proton |

| Urea NH₂ | 4.5 - 5.5 | - | Broad Singlet | Exchangeable protons |

| Urea C=O | - | 158 - 162 | - | Carbonyl carbon |

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Dynamic NMR Studies for Conformational Exchange Processes

The ethyl chain in this compound introduces conformational flexibility due to rotation around the C-C and C-N single bonds. Dynamic NMR (DNMR) studies, particularly variable temperature NMR, would be instrumental in probing these conformational exchange processes.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons of the ethyl group. However, as the temperature is lowered, the rate of this rotation would decrease. If the energy barrier to rotation is sufficiently high, the exchange rate could become slow enough on the NMR timescale to observe distinct signals for different conformers. This would manifest as peak broadening, followed by coalescence and eventual sharpening into separate signals for each populated conformation at very low temperatures. Such studies could provide valuable thermodynamic and kinetic parameters for the conformational isomerism of the ethyl chain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. With a molecular formula of C₆H₁₂N₂O, the theoretical exact mass can be calculated with high precision. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition, thereby confirming the molecular formula.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₆H₁₃N₂O⁺ | 129.1022 |

| [M+Na]⁺ | C₆H₁₂N₂ONa⁺ | 151.0842 |

| [M-H]⁻ | C₆H₁₁N₂O⁻ | 127.0877 |

Note: These are theoretical values. Experimental values would be compared to these to confirm the elemental composition.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's connectivity.

For this compound, a plausible fragmentation pathway for the [M+H]⁺ ion would involve cleavages at the weakest bonds. A primary fragmentation would likely be the cleavage of the C-C bond between the ethyl chain and the cyclopropyl ring, leading to the formation of a stable cyclopropylmethyl cation or a neutral cyclopropane molecule and a charged ethylurea (B42620) fragment. Another characteristic fragmentation for urea derivatives is the loss of isocyanic acid (HNCO).

Interactive Data Table: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| 129.1 | 87.1 | C₃H₄ | [CH₃CH₂NHCONH₂ + H]⁺ |

| 129.1 | 70.1 | NH₂CONH₂ | [C₃H₅CH₂CH₂]⁺ |

| 129.1 | 55.1 | CH₃CH₂NHCONH₂ | [C₃H₅]⁺ |

| 87.1 | 44.1 | HNCO | [CH₃CH₂NH₂ + H]⁺ |

Note: The relative intensities of these fragments would depend on the collision energy.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the urea and cyclopropyl groups. The N-H stretching vibrations of the primary and secondary amines in the urea moiety would appear as broad bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the urea (the "amide I" band) would be a very strong and sharp absorption around 1640-1680 cm⁻¹. The N-H bending vibration (the "amide II" band) is expected around 1550-1620 cm⁻¹. The cyclopropyl C-H stretching vibrations are typically observed at higher wavenumbers than those of acyclic alkanes, often above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H stretching vibrations of the cyclopropyl and ethyl groups would be strong features in the Raman spectrum. The C=O stretch of the urea is also Raman active, though typically weaker than in the IR spectrum. The symmetric breathing mode of the cyclopropane ring, which is often weak or absent in the IR spectrum, would be a characteristic and potentially strong band in the Raman spectrum, typically appearing in the fingerprint region.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Urea) | 3200 - 3500 | 3200 - 3500 | Strong (IR), Medium (Raman) |

| C-H Stretch (Cyclopropyl) | ~3050 | ~3050 | Medium |

| C-H Stretch (Ethyl) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=O Stretch (Urea) | 1640 - 1680 | 1640 - 1680 | Very Strong (IR), Medium (Raman) |

| N-H Bend (Urea) | 1550 - 1620 | 1550 - 1620 | Medium (IR) |

| Cyclopropane Ring Breathing | Weak/Absent | ~1200 | Strong (Raman) |

Note: Intensities are qualitative predictions.

Analysis of Functional Group Vibrations and Molecular Fingerprints

The infrared and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Analysis of these bands allows for the confirmation of the molecular structure and provides a unique "molecular fingerprint."

Key functional group vibrations anticipated for this compound would include:

Urea Moiety: The urea group (-NH-CO-NH-) gives rise to several distinct vibrational modes. The C=O stretching vibration is typically a strong band in the infrared spectrum, expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations usually appear as one or more bands in the 3200-3500 cm⁻¹ region. N-H bending vibrations are also expected, typically around 1600-1650 cm⁻¹.

Cyclopropyl Group: The cyclopropyl ring has characteristic C-H and C-C stretching vibrations. The C-H stretching vibrations of a cyclopropyl group are often observed at slightly higher wavenumbers than those of typical alkanes, generally above 3000 cm⁻¹.

Ethyl Group: The ethyl linker (-CH₂-CH₂-) would show characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ range, as well as scissoring and rocking bending modes at lower frequencies.

The combination of these vibrational bands would create a unique spectral fingerprint for this compound, allowing for its identification and differentiation from other compounds. A hypothetical data table for the expected major infrared absorption bands is presented below.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (Urea) |

| > 3000 | Medium | C-H Stretching (Cyclopropyl) |

| 2960 - 2850 | Medium to Strong | C-H Stretching (Ethyl) |

| 1680 - 1630 | Strong | C=O Stretching (Urea, Amide I) |

| 1650 - 1600 | Medium | N-H Bending (Urea, Amide II) |

| ~1470 | Medium | CH₂ Scissoring (Ethyl) |

| ~1020 | Medium | C-N Stretching (Urea) |

Note: This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Conformational Insights from Vibrational Modes

The vibrational spectra can also provide valuable insights into the conformational preferences of the this compound molecule. The positions and shapes of certain vibrational bands, particularly those in the lower frequency "fingerprint" region (below 1500 cm⁻¹), are sensitive to the molecule's three-dimensional arrangement. docbrown.info

For instance, the rotational isomers (conformers) arising from rotation around the C-C and C-N single bonds would have slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable conformation in a given state (e.g., solid, solution) can be inferred. The planarity of the urea group, which is common in the solid state due to resonance and hydrogen bonding, could also be investigated through analysis of specific out-of-plane bending modes. pw.edu.pl

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide a wealth of structural information for this compound, assuming a suitable single crystal can be grown.

Single Crystal X-ray Diffraction

A single crystal X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for the unambiguous determination of its solid-state conformation. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds.

Urea and its derivatives are well-known for forming extensive hydrogen-bonding networks. pw.edu.pl In the case of this compound, it is expected that the N-H groups of the urea moiety would act as hydrogen bond donors, while the carbonyl oxygen would act as a hydrogen bond acceptor, leading to the formation of chains, sheets, or more complex three-dimensional structures.

A hypothetical data table summarizing the kind of information that would be obtained from a single crystal X-ray diffraction study is provided below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 9.8 |

| β (°) | 105.0 |

| Volume (ų) | 815.0 |

| Z | 4 |

| Bond Length C=O (Å) | 1.25 |

| Bond Length C-N (Å) | 1.34 |

| H-Bond Distance N-H···O (Å) | 2.9 |

Note: This table contains hypothetical data for illustrative purposes only.

Co-crystallization Studies

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. researchgate.net This approach is often employed in the pharmaceutical and materials sciences to modify the physicochemical properties of a compound, such as its solubility or stability.

If research goals were directed towards modifying the properties of this compound, co-crystallization studies could be undertaken. Potential co-formers would be selected based on their ability to form complementary hydrogen bonds with the urea functionality. For example, carboxylic acids or other molecules with hydrogen bond donor and acceptor sites could be suitable candidates.

The resulting co-crystals would be characterized by single crystal X-ray diffraction to determine their structure and understand the new hydrogen-bonding patterns that have been formed.

Analytical Methodologies for the Detection and Quantification of 2 Cyclopropylethylurea

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of 2-Cyclopropylethylurea from complex matrices. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of urea (B33335) derivatives due to its versatility and applicability to a wide range of polar and non-polar compounds. mtc-usa.com The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate retention, resolution, and sensitivity.

Given the structure of this compound, which contains a polar urea functional group and a non-polar cyclopropylethyl substituent, reversed-phase HPLC (RP-HPLC) would be the most suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Key Method Development Steps:

Column Selection: A C18 or C8 column is typically the first choice for separating compounds of intermediate polarity. thermofisher.com These columns provide a hydrophobic stationary phase that interacts with the non-polar part of the analyte.

Mobile Phase Composition: A gradient elution using a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is standard. nih.gov The gradient would start with a higher percentage of water to retain the polar compound and gradually increase the organic solvent concentration to elute it from the column. lcms.cz Additives such as formic acid may be used to improve peak shape.

Detection: The urea chromophore absorbs UV light at low wavelengths, typically around 200-210 nm. mtc-usa.com Therefore, a UV detector set to this range would be appropriate for quantification.

Optimization: Parameters such as flow rate, column temperature, and gradient slope would be adjusted to optimize the separation, ensuring a sharp peak for this compound that is well-resolved from any matrix components or impurities.

Below is an interactive table summarizing typical parameters that would be evaluated during the development of an HPLC method for this compound.

| Parameter | Stationary Phase | Mobile Phase | Detection | Flow Rate |

| Condition 1 | C18, 5 µm, 4.6x150 mm | A: Water, B: Acetonitrile (Gradient) | UV @ 210 nm | 1.0 mL/min |

| Condition 2 | C8, 3.5 µm, 4.6x100 mm | A: Water + 0.1% Formic Acid, B: Methanol (Gradient) | UV @ 205 nm | 0.8 mL/min |

| Condition 3 | Phenyl-Hexyl, 5 µm, 4.6x250 mm | A: 10mM Ammonium Acetate, B: Acetonitrile (Isocratic) | UV @ 200 nm | 1.2 mL/min |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. Urea and its derivatives are generally non-volatile and can decompose at the high temperatures used in GC injectors. researchgate.net Therefore, direct analysis of this compound by GC is challenging.

To make the compound suitable for GC analysis, a derivatization step is typically required. nih.gov This process involves a chemical reaction to convert the polar, non-volatile analyte into a more volatile and thermally stable derivative.

Key Method Development Steps:

Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as those in the urea group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. nih.gov

Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase (e.g., DB-5ms or equivalent), would be appropriate for separating the derivatized analyte. canberra.edu.au

Injector and Detector: A split/splitless injector would be used, with the temperature optimized to ensure efficient volatilization without causing degradation of the derivative. A Flame Ionization Detector (FID) would provide good sensitivity for the carbon-containing analyte.

Temperature Program: A temperature gradient would be developed, starting at a lower temperature to trap the analyte at the head of the column and then ramping up to elute the derivative based on its boiling point.

Capillary Electrophoresis (CE) Method Development

Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org Since this compound is a neutral molecule, it will not have electrophoretic mobility and will migrate at the same velocity as the electroosmotic flow (EOF).

To analyze neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This forms charged micelles that act as a pseudostationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on their partitioning coefficient. nih.gov

Key Method Development Steps:

Buffer and Surfactant Selection: A common buffer system would be a phosphate (B84403) or borate (B1201080) buffer at a pH that ensures a stable EOF. SDS is a frequently used anionic surfactant. The concentration of the surfactant would be optimized to achieve the desired separation.

Applied Voltage: The separation voltage directly affects migration times and separation efficiency. A typical voltage would be in the range of 15-30 kV.

Capillary: An uncoated fused-silica capillary is generally used.

Detection: UV detection at a low wavelength (e.g., 200 nm) would be suitable.

Coupled Analytical Techniques for Enhanced Specificity

For unambiguous identification and highly sensitive quantification, especially in complex matrices, chromatographic systems are often coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantitative bioanalysis. scispace.com It provides high selectivity and sensitivity by combining the separation power of HPLC with the mass-resolving capability of a mass spectrometer. nih.gov

For this compound, an LC-MS/MS method would likely use the optimized HPLC conditions described previously. The eluent from the HPLC column would be directed into the ion source of the mass spectrometer.

Key MS/MS Parameters:

Ionization: Electrospray Ionization (ESI) in positive ion mode would be the most effective method for ionizing the urea compound, which can be readily protonated to form [M+H]⁺.

Mass Analysis: A triple quadrupole mass spectrometer is most commonly used for quantitative analysis. nih.gov

Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification. In this mode, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise.

The table below provides a hypothetical example of MRM parameters for this compound (Molecular Weight: 128.19 g/mol ).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 129.2 | 72.1 | 150 | 15 |

| This compound (Qualifier) | 129.2 | 86.1 | 150 | 12 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Pairing Gas Chromatography with Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of MS. nih.gov Following the necessary derivatization of this compound, the eluting TMS-derivative would be introduced into the mass spectrometer.

Key GC-MS Parameters:

Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS. semanticscholar.org It produces a characteristic fragmentation pattern (mass spectrum) that can be used as a fingerprint for compound identification by comparing it to a spectral library.

Mass Analysis: A single quadrupole mass analyzer is often sufficient for identification and quantification in full scan or selected ion monitoring (SIM) mode.

Data Analysis: The retention time from the GC and the mass spectrum from the MS provide two independent points of confirmation for the identity of the compound. For quantification, SIM mode can be used to monitor specific characteristic ions of the derivatized analyte, which increases sensitivity. nih.gov

Strategies for Sample Preparation and Derivatization in Analysis

Pre-column Derivatization for Enhanced Detection

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the analytical separation system, typically a high-performance liquid chromatography (HPLC) column. This approach offers several advantages, including the potential to improve the analyte's chromatographic behavior and increase its detection sensitivity. actascientific.com A variety of reagents have been utilized for the pre-column derivatization of urea compounds, leading to derivatives with enhanced fluorescence or UV absorbance.

One widely used reagent for the pre-column derivatization of ureas is xanthydrol. nih.govresearchgate.net The reaction between xanthydrol and urea compounds under acidic conditions yields a fluorescent derivative, significantly lowering the limit of detection (LOD) and limit of quantification (LOQ) when using a fluorescence detector. nih.gov For instance, a method for determining urea in canned foods using pre-column derivatization with xanthydrol followed by HPLC with fluorescence detection achieved an LOD of 0.5 mg/kg and an LOQ of 1.0 mg/kg. nih.gov Another reagent, p-dimethylaminobenzaldehyde, has been used to derivatize urea in biological fluids at room temperature, allowing for subsequent analysis by ultra-fast liquid chromatography (UFLC) with photodiode array detection. agriculturejournals.cz

The conditions for pre-column derivatization, such as pH, temperature, and reaction time, must be carefully optimized to ensure a complete and reproducible reaction. For example, the derivatization of amino acids with urea itself, acting as a derivatizing agent to form carbamoyl (B1232498) derivatives, has been shown to be effective over a wide pH range (5-9) and at elevated temperatures (e.g., 80°C). mdpi.com While this example uses urea as a reagent, the principle of optimizing reaction conditions is broadly applicable to the derivatization of urea compounds like this compound.

Table 1: Examples of Pre-column Derivatization Reagents for Urea Analysis

| Derivatizing Reagent | Analyte | Matrix | Detection Method | Key Findings |

|---|---|---|---|---|

| Xanthydrol | Urea | Canned Foods | HPLC-FLD | LOD: 0.5 mg/kg, LOQ: 1.0 mg/kg. nih.gov |

| p-dimethylaminobenzaldehyde | Urea | Body Fluids | UFLC-PDA | Clear separation of the derivatized urea was achieved in less than 6 minutes. agriculturejournals.cz |

Post-column Derivatization for Specialized Detection

Post-column derivatization (PCD) is an analytical technique where the derivatizing reagent is introduced to the column effluent after the chromatographic separation has occurred but before the analyte reaches the detector. actascientific.com This approach is particularly advantageous when the analyte itself is not amenable to derivatization in its original form or when the derivatized product is unstable under the chromatographic conditions. nih.gov PCD can enhance detection sensitivity and selectivity without altering the chromatographic separation of the parent compound. actascientific.comnih.gov

A common application of PCD for urea analysis involves the reaction with xanthydrol. In this setup, the separated this compound would exit the HPLC column and then be mixed with a xanthydrol solution in a reaction coil. The resulting fluorescent derivative is then detected by a fluorescence detector. oup.com This online derivatization process can be automated, leading to good reproducibility and high sensitivity, making it suitable for analyzing organic compounds in complex matrices. oup.com The key to a successful PCD method is the efficient mixing of the column effluent and the reagent, which can be challenging with modern HPLC systems due to the potential for band broadening in large-volume reaction coils. nih.gov

The optimization of a PCD system involves several parameters, including the composition and flow rate of the derivatizing reagent, the temperature of the reaction coil, and the dimensions of the coil itself. For the determination of urea in swimming pool water, an online PCD method with xanthydrol was developed where the reaction coil was maintained at 40°C. oup.com The use of reaction flow HPLC columns is an emerging technique that can minimize the band broadening associated with traditional PCD systems by facilitating efficient mixing without the need for large reaction coils. nih.gov

Table 2: Comparison of Pre-column and Post-column Derivatization

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Timing of Reaction | Before chromatographic separation | After chromatographic separation |

| Primary Advantage | Can improve chromatographic properties of the analyte. actascientific.com | Does not interfere with the separation of the original analyte. nih.gov |

| Potential Drawback | Formation of multiple derivative products or unstable derivatives can complicate analysis. | Can lead to band broadening and loss of separation efficiency. nih.gov |

| Example Reagent for Ureas | Xanthydrol, nih.gov p-dimethylaminobenzaldehyde agriculturejournals.cz | Xanthydrol oup.com |

Exploration of 2 Cyclopropylethylurea in Chemical Synthesis and Materials Science Applications

Utility as a Synthetic Building Block (Synthon) in Organic Synthesis

Cyclopropane (B1198618) derivatives are recognized as important building blocks in organic synthesis due to their strained three-membered ring. This strain can be released in various chemical transformations, allowing for the construction of more complex molecular architectures. Nitro-substituted cyclopropanes, for instance, are versatile synthons due to the strong electron-withdrawing nature of the nitro group, which can be converted into other functional groups or used to form heterocyclic scaffolds nih.gov. While the broader class of cyclopropane-containing compounds has been extensively utilized, specific data on 2-Cyclopropylethylurea as a synthetic building block is not widely available in the current scientific literature.

Role in Cycloaddition Chemistry (e.g., [3+2] cycloadditions involving the cyclopropyl (B3062369) group)

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The [3+2] cycloaddition, for example, is a well-established method for constructing five-membered rings uchicago.edusci-rad.com. The strained bonds of the cyclopropane ring can participate in cycloaddition reactions, acting as a three-carbon component. An asymmetric formal [3+2] cycloaddition of cyclopropylurea with styrenes has been reported, highlighting the potential of the cyclopropylurea moiety in such transformations researchgate.net. However, specific studies detailing the participation of this compound in [3+2] or other cycloaddition reactions, such as [4+2] or [2+2+2] cycloadditions, are not extensively documented rsc.orgresearchgate.netnih.gov. The reactivity of the cyclopropyl group in this compound would likely be influenced by the electronic nature of the ethylurea (B42620) substituent.

Applications in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science . The urea (B33335) functional group is a common precursor for the synthesis of various nitrogen-containing heterocycles researchgate.netyoutube.com. For instance, cyanoacetylurea (B75420) can be utilized to prepare fused uracils researchgate.net. While the ethylurea moiety in this compound could potentially be incorporated into heterocyclic rings through cyclization reactions, specific examples of its use in the synthesis of heterocyclic compounds are not well-documented in the literature. The synthesis of diheterocyclic compounds connected by an amidine linker has been achieved through the cycloaddition of heterocyclic azides with 2-cyanoacetamidines, showcasing a modern approach to complex heterocycle synthesis nih.gov.

Integration into Novel Polymeric Architectures

The incorporation of unique monomeric units into polymers can lead to materials with novel properties. The cyclopropyl group, for example, can impart specific thermal and mechanical characteristics to a polymer backbone.

Application as a Cross-linking Agent

Cross-linking agents are crucial for creating three-dimensional polymer networks, which are fundamental to materials like hydrogels and elastomers mdpi.comnih.govsapub.org. A cross-linking agent typically possesses two or more reactive groups that can form covalent bonds between polymer chains mdpi.com. This compound, in its current form, does not possess the typical functionality of a cross-linking agent. For a molecule to act as a cross-linker, it would generally need to have at least two reactive sites capable of participating in the polymerization or a post-polymerization curing process. While the urea group can undergo some reactions, it is not typically used for cross-linking in the same way as, for example, diacrylates or diepoxides. Therefore, the direct application of this compound as a cross-linking agent is unlikely without significant chemical modification.

The table below shows common cross-linking agents and their effects on polymer properties. This provides a general context for the role of cross-linkers, although no data exists for this compound.

| Cross-linking Agent | Polymer System | Effect on Properties |

| Pentaerythritol tetra-acrylate (PETRA) | Polyethylene oxide (PEO) hydrogels | Increased crosslinking density, decreased mesh size mdpi.com |

| Hydrogen-containing silicone oil | Silicone rubber foam | Formation of cellular structure, influences mechanical stability nih.gov |

| N,N′-methylenebis(acrylamide) (MBA) | Poly(N-isopropylacrylamide) (PNIPAm) | Formation of thermosensitive hydrogels sapub.org |

Pharmacophore Modeling and Ligand Design Principles for 2 Cyclopropylethylurea

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity towards that target is available. dovepress.commdpi.com The fundamental principle is that molecules binding to the same target site in a similar manner will share a common set of essential chemical features arranged in a specific 3D geometry. unina.it The process involves computationally analyzing a collection of active ligands to deduce this common pharmacophoric pattern. nih.gov

The initial step in this approach is the creation of a training set, which should ideally consist of structurally diverse compounds with a significant range of biological activities. youtube.com From this set, the conformational space of each molecule is explored to generate a representative collection of low-energy 3D structures. youtube.com These conformers are then aligned and overlaid to identify the common chemical features that are presumed to be essential for biological activity. dovepress.com The resulting hypothesis, or pharmacophore model, represents the spatial arrangement of these crucial interaction points. dergipark.org.tr

The structure of 2-Cyclopropylethylurea contains several key chemical features that are critical for molecular recognition and would be central to any pharmacophore model. The urea (B33335) moiety is particularly significant due to its unique hydrogen bonding capabilities; it possesses two hydrogen bond donor (HBD) sites on the nitrogen atoms and a hydrogen bond acceptor (HBA) site on the carbonyl oxygen. nih.govnih.govresearchgate.net This allows it to form multiple, stable hydrogen bonds with a protein target, which is a key factor in drug-receptor interactions. nih.gov Additionally, the cyclopropyl (B3062369) group provides a distinct, rigid hydrophobic (HY) region, which can engage in van der Waals or hydrophobic interactions within a binding pocket. researchgate.net Unlike some drug molecules, this compound lacks an aromatic ring feature.

These essential features form the basis of the pharmacophore. A computational analysis of a set of active urea-based compounds would aim to identify the specific 3D arrangement of these HBD, HBA, and HY features that is common across the most potent molecules. nih.gov

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor (HBD) 1 | N-H group adjacent to ethyl | Donates a hydrogen bond to an acceptor group (e.g., carbonyl oxygen) on the target protein. |

| Hydrogen Bond Donor (HBD) 2 | Terminal N-H group | Donates a hydrogen bond to an acceptor group on the target protein. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) | Accepts a hydrogen bond from a donor group (e.g., N-H or O-H) on the target protein. nih.gov |

| Hydrophobic (HY) | Cyclopropyl Ring | Engages in hydrophobic or van der Waals interactions with nonpolar residues in the target's binding pocket. |

Most drug-like molecules, including this compound, are not rigid and can adopt numerous conformations in solution. researchgate.net The specific 3D shape a molecule adopts when it binds to its target is known as the "bioactive conformation." rsc.org A significant challenge in ligand-based modeling is that this bioactive conformation is often unknown and may not be the lowest energy state of the molecule. dovepress.com

Therefore, a thorough analysis of conformational flexibility is crucial for refining a pharmacophore model. dovepress.com For this compound, the ethyl linker between the cyclopropyl ring and the urea group allows for considerable rotational freedom. Computational methods are used to systematically or stochastically sample the conformational space of the training set molecules to generate a diverse library of 3D structures. acs.org This process ensures that the bioactive conformation is likely to be included among the conformers considered for alignment. dovepress.com By comparing the features of multiple low-energy conformers from different active molecules, a more accurate and robust pharmacophore model can be constructed, leading to a higher probability of identifying novel, active compounds during virtual screening. acs.org

Structure-Based Pharmacophore Model Generation (Hypothetical Target Interactions)